6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline
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Overview
Description
6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines It is characterized by a methoxy group at the 6th position and a methyl group at the 5th position on the isoquinoline skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques, optimized for yield and purity. The use of continuous flow reactors and advanced purification methods such as crystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield fully saturated isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as selenium dioxide or hydrogen peroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce decahydroisoquinoline derivatives .
Scientific Research Applications
6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Biology: The compound is used in studies related to neurotransmitter analogues and receptor binding.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with various molecular targets. For instance, it has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, which suggests its potential role in modulating neurotransmitter activity . The compound may also influence the release of neurotransmitters such as dopamine and GABA under specific conditions.
Comparison with Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline
- 5-Methyl-1,2,3,4-tetrahydro-isoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline
Comparison: 6-Methoxy-5-methyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogues, this compound may exhibit distinct pharmacological properties and synthetic utility .
Properties
IUPAC Name |
6-methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-10-5-6-12-7-9(10)3-4-11(8)13-2/h3-4,12H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGWFRHNZYJKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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